molecular formula C14H14ClNO3S B2550307 N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 333444-24-9

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2550307
CAS No.: 333444-24-9
M. Wt: 311.78
InChI Key: NTAMVMMNVKFDKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a dimethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-hydroxyaniline with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The sulfonamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of the dimethylbenzenesulfonamide moiety.

    N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide: Similar structure but without the dimethyl groups on the benzenesulfonamide moiety.

Uniqueness

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, along with the dimethylbenzenesulfonamide moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMVMMNVKFDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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